molecular formula C20H15F3O3S B2980889 Trityl triflate CAS No. 64821-69-8

Trityl triflate

Cat. No.: B2980889
CAS No.: 64821-69-8
M. Wt: 392.39
InChI Key: IEZOKZHBOQDYGI-UHFFFAOYSA-M
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Description

Historical Context of Carbocation Chemistry and Triphenylmethylium Ions in Organic Transformations

The concept of carbocations as reactive intermediates in organic reactions has a long and storied history, dating back to the late 19th and early 20th centuries. In 1891, G. Merling reported the formation of a water-soluble crystalline material from the reaction of bromine with tropylidene. libretexts.orgunacademy.com This was later identified as tropylium (B1234903) bromide, a stable aromatic carbocation. libretexts.orgunacademy.com A pivotal moment in carbocation chemistry occurred in 1902 when Norris and Kehrman independently observed that colorless triphenylmethanol (B194598) produced a deep yellow solution when dissolved in concentrated sulfuric acid. libretexts.orgwikipedia.org Similarly, triphenylmethyl chloride formed colored complexes with aluminum and tin chlorides. libretexts.orgwikipedia.org Adolf von Baeyer recognized the salt-like character of these compounds, a phenomenon he termed "halochromy". libretexts.orgwikipedia.org

These early observations laid the groundwork for the understanding of the triphenylmethylium (trityl) cation, a remarkably stable carbocation due to the delocalization of the positive charge over its three phenyl rings. wikipedia.org The idea of carbocations as intermediates in reactions like rearrangements was proposed by Julius Stieglitz in 1899 and further developed by Hans Meerwein in his 1922 study of the Wagner-Meerwein rearrangement. libretexts.orgwikipedia.org Despite this, the chemical establishment was initially hesitant to fully accept the existence of carbocations. libretexts.orglibretexts.org It wasn't until 1958 that the first NMR spectrum of a stable carbocation in solution was published, providing concrete evidence for their existence. libretexts.orglibretexts.org The work of George A. Olah on carbocations, for which he was awarded the Nobel Prize in Chemistry in 1995, solidified their importance in organic chemistry. thieme-connect.comcolab.ws

The stability of the trityl cation made it an invaluable tool for studying the principles of carbocation chemistry and paved the way for its use in a variety of organic transformations. bohrium.com Its ability to act as a hydride abstractor and its electrophilic nature were quickly recognized and exploited in synthesis.

Evolution of Trityl Cations as Lewis Acid Catalysts

The inherent electrophilicity of the trityl cation led to its exploration as a Lewis acid catalyst. researchgate.netresearchgate.net Unlike traditional metal-based Lewis acids, trityl cations are purely organic, offering potential advantages in terms of solubility, reactivity, and environmental considerations. thieme-connect.com The application of trityl cations in catalysis has expanded significantly over the years, with their use in a diverse array of chemical reactions.

Trityl cations have proven to be highly efficient catalysts for a range of transformations, including:

Mukaiyama Aldol (B89426) Reactions : Trityl cations effectively catalyze the addition of silyl (B83357) enol ethers to carbonyl compounds. nih.gov

Hosomi-Sakurai Allylations : The reaction of allylsilanes with electrophiles is efficiently promoted by trityl cations. nih.gov

Michael Additions : The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another area where trityl cations have been successfully employed. nih.gov

Diels-Alder Reactions : These cycloaddition reactions can be catalyzed by trityl cations, often with high stereoselectivity. nih.gov

Povarov Reactions : The synthesis of tetrahydroquinolines through the Povarov reaction can be achieved with remarkably low loadings of trityl cation catalysts. acs.org

The catalytic activity of trityl cations can be tuned by modifying the substituents on the phenyl rings. researchgate.net Electron-withdrawing groups can enhance the Lewis acidity of the cation, leading to increased catalytic activity. This tunability allows for the optimization of catalysts for specific reactions. researchgate.net Furthermore, immobilizing trityl cations within porous organic frameworks has been shown to significantly enhance their catalytic activity compared to their free counterparts. nih.gov

Table 1: Selected Applications of Trityl Cations as Lewis Acid Catalysts
Reaction TypeSubstratesCatalystKey Features
Mukaiyama Aldol ReactionSilyl enol ethers, Aldehydes/KetonesTrityl salts (e.g., Trityl perchlorate)High efficiency, mild reaction conditions. nih.gov
Hosomi-Sakurai AllylationAllylsilanes, Electrophiles(Ph3C)[B(C6F5)4]High catalytic efficiency and chemoselectivity. nih.gov
Diels-Alder ReactionDienes, DienophilesTrityl saltsPromotion of cycloaddition, potential for stereocontrol. nih.gov
Povarov ReactionAnilines, Aldehydes, AlkenesTriphenylmethylium cationExcellent yields with very low catalyst loading (0.5 mol%). acs.org
Carbonyl-ene CyclizationUnsaturated carbonyl compoundsTrityl halides with thioureasMetal-free cooperative catalytic system. bohrium.com

The Triflate Anion as a Weakly Coordinating Counterion in Chemical Systems

The effectiveness of a cationic catalyst is significantly influenced by its counterion. A weakly coordinating anion (WCA) is crucial as it does not strongly interact with the cationic center, thereby preserving its high reactivity and Lewis acidity. cuvillier.de The trifluoromethanesulfonate (B1224126) anion, commonly known as the triflate anion (CF₃SO₃⁻ or OTf⁻), is a prime example of such a counterion. wikipedia.org

The triflate anion derives its stability and poor coordinating ability from several factors:

Resonance Stabilization : The negative charge is delocalized over the three oxygen atoms, spreading the charge and reducing its nucleophilicity. wikipedia.orgnih.gov

Inductive Effect : The strongly electron-withdrawing trifluoromethyl group further delocalizes the negative charge through the sulfur atom. wikipedia.orgnih.gov

Triflic acid (CF₃SO₃H), the conjugate acid of the triflate anion, is a superacid, meaning it is more acidic than 100% sulfuric acid. wikipedia.org This high acidity is a direct consequence of the extreme stability of its conjugate base, the triflate anion. The combination of resonance and inductive effects makes the triflate anion an excellent leaving group in nucleophilic substitution reactions and a superb counterion for highly reactive cations. wikipedia.org Its weakly coordinating nature is essential in catalysis, as it allows the cationic catalyst to freely interact with the substrate without being deactivated by the counterion. cuvillier.deacs.org

Table 2: Properties of the Triflate Anion
PropertyDescriptionSignificance in Catalysis
Coordinating Ability Weakly coordinating. wikipedia.orgMaintains the high reactivity and Lewis acidity of the cationic center. cuvillier.de
Stability Highly stable due to resonance and inductive effects. wikipedia.orgnih.govAllows for the isolation and handling of salts with highly reactive cations.
Leaving Group Ability Excellent leaving group. wikipedia.orgFacilitates reactions where the triflate is displaced.
Solubility Salts are often soluble in a range of organic solvents.Enables homogeneous catalysis in various reaction media.

Overview of Trityl Triflate's Significance in Advanced Chemical Research

The combination of the stable yet highly reactive trityl cation with the weakly coordinating triflate anion makes this compound a reagent of considerable importance in advanced chemical research. Its significance lies in its ability to act as a potent Lewis acid catalyst for a wide array of organic transformations, often under mild conditions and with low catalyst loadings. researchgate.netacs.org This has made it an attractive alternative to traditional metal-based Lewis acids, aligning with the principles of green chemistry by offering metal-free catalytic systems. thieme-connect.com

The utility of this compound extends beyond simple catalysis. It is used in:

Initiation of Polymerization : Trityl cations can initiate the polymerization of olefins. bohrium.com

Hydride Abstraction : The trityl cation is a powerful hydride abstractor, a property utilized in various synthetic strategies. bohrium.com

Protecting Group Chemistry : The trityl group is a common protecting group for alcohols, and its removal can be facilitated under acidic conditions, a role where triflic acid, the precursor to this compound, is relevant. researchgate.net

The ongoing research into trityl-based catalysts involves the development of new, more active catalysts by modifying the electronic properties of the trityl cation and exploring novel applications in asymmetric catalysis and complex molecule synthesis. thieme-connect.com The ability to fine-tune the reactivity of the trityl cation, coupled with the reliable performance of the triflate anion, ensures that this compound will remain a valuable tool for synthetic chemists for the foreseeable future.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenylmethylbenzene;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZOKZHBOQDYGI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Lewis Acidity and Carbocationic Nature of Trityl Triflate

Electronic Structure and the Role of the Empty pC-Orbital in Tritylium (B1200429) Ion Lewis Acidity

The potent Lewis acidity of the tritylium ion is a direct consequence of its electronic structure. The central carbon atom in the tritylium cation is sp² hybridized, resulting in a trigonal planar geometry. masterorganicchemistry.com This hybridization leaves a vacant p-orbital perpendicular to the plane of the three phenyl rings. masterorganicchemistry.com This empty p-orbital is the primary site of Lewis acidity, readily accepting electron pairs from Lewis bases.

The stability of the tritylium cation, and thus its ability to exist as a discrete species, is significantly influenced by the delocalization of the positive charge from the central carbon atom into the π-systems of the three attached phenyl groups. researchgate.netquora.comwikipedia.org This resonance stabilization spreads the positive charge over ten carbon atoms (the central carbon and the ortho and para positions of each phenyl ring), which moderates its reactivity but does not negate its powerful electrophilicity. wikipedia.org The tritylium ion's ability to act as a potent Lewis acid is central to its utility in catalyzing a wide range of organic transformations. thieme-connect.comrsc.orgnih.gov

Tunability of Lewis Acidity through Substituent Effects on the Aromatic Rings

The Lewis acidity of the tritylium ion is not fixed but can be systematically modified by introducing substituents onto the aromatic rings. ucsb.edu Electron-withdrawing groups, such as fluorine atoms, enhance the Lewis acidity of the tritylium cation by inductively pulling electron density away from the carbocationic center. This further destabilizes the cation, making it a stronger electron pair acceptor. Conversely, electron-donating groups, such as methoxy (B1213986) groups, decrease Lewis acidity by delocalizing electron density into the carbocationic center, thereby stabilizing it. researchgate.net

This principle of tunable Lewis acidity allows for the rational design of tritylium-based catalysts with tailored reactivity for specific applications. For instance, more Lewis acidic tritylium ions can be employed for reactions requiring the activation of weaker Lewis bases.

Table 1: Effect of Substituents on the Lewis Acidity of Tritylium Ions

Substituent (Position)Electronic EffectImpact on Lewis Acidity
-OCH₃ (para)Electron-donating (resonance)Decreased
-CH₃ (para)Electron-donating (hyperconjugation/inductive)Decreased
-HReferenceBaseline
-F (meta)Electron-withdrawing (inductive)Increased
-CF₃ (meta)Strongly electron-withdrawing (inductive)Significantly Increased

Interplay with Weakly Coordinating Anions in Catalysis

The catalytic activity of the tritylium ion is critically dependent on the nature of its counteranion. For the tritylium ion to function as an effective Lewis acid catalyst, it must be paired with a weakly coordinating anion (WCA). researchgate.net The triflate anion (CF₃SO₃⁻) is an excellent example of a WCA due to the extensive delocalization of its negative charge, which renders it a poor nucleophile. wikipedia.org

The use of a WCA like triflate prevents the formation of a strong covalent bond with the tritylium cation, thereby preserving its vacant p-orbital and its accessibility to substrates. researchgate.net In contrast, more nucleophilic anions would form stable adducts with the tritylium ion, quenching its Lewis acidity. The interplay between the highly electrophilic cation and the non-nucleophilic anion is therefore essential for the catalytic utility of trityl triflate. acs.org

Comparison of Tritylium Ion Acidity with Other Lewis Acids (e.g., Metal Triflates, Silylium (B1239981) Ions)

The Lewis acidity of the tritylium ion can be contextualized by comparing it to other common Lewis acids.

Metal Triflates : Lanthanide and other metal triflates are widely used as water-tolerant Lewis acid catalysts. chemrxiv.orgresearchgate.net Their Lewis acidity arises from the positive charge of the metal ion. libretexts.org The acidity of metal triflates can be tuned by varying the metal center; for instance, acidity generally increases with decreasing ionic radius of the metal ion. researchgate.net While both tritylium triflate and metal triflates are powerful Lewis acids, tritylium is a "harder" Lewis acid, preferring to coordinate with hard Lewis bases.

Silylium Ions : Silylium ions (R₃Si⁺) are highly reactive and potent Lewis acids. Their Lewis acidity stems from the empty p-orbital on the silicon atom. Similar to tritylium ions, their reactivity is often modulated by the use of weakly coordinating anions. researchgate.net Silylium ions are generally considered to be more Lewis acidic than tritylium ions and are capable of activating a broader range of substrates.

Table 2: Comparison of Lewis Acid Properties

Lewis AcidSource of AcidityKey Characteristics
Tritylium IonEmpty p-orbital on central carbonTunable by substituents, requires weakly coordinating anion
Metal TriflatesPositive charge on metal ionOften water-tolerant, acidity depends on the metal
Silylium IonsEmpty p-orbital on siliconHighly reactive, generally more Lewis acidic than tritylium

Carbocation Stability and Reactivity Profiles

The tritylium cation is a classic example of a stable tertiary carbocation. quora.com Its remarkable stability is primarily attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings, as previously discussed. researchgate.netquora.com This high degree of stability allows for the isolation of tritylium salts, such as this compound, as crystalline solids that can be stored and handled. masterorganicchemistry.com

Despite its stability, the tritylium ion is highly reactive towards nucleophiles. Its reactivity profile is dominated by its electrophilic nature, readily engaging in reactions where it can accept a pair of electrons. This includes acting as a catalyst to activate electrophiles. researchgate.net The balance between stability and reactivity is a key feature of the tritylium ion. It is stable enough to be a handleable reagent, yet reactive enough to participate in a wide array of chemical transformations. The stability of the tritylium cation can be quantified by its pK_R+ value, which is a measure of its tendency to recombine with a reference nucleophile.

Catalytic Applications of Trityl Triflate in Advanced Organic Transformations

Carbon-Carbon Bond Formation Reactions

Trityl triflate's utility as a powerful Lewis acid catalyst is prominently demonstrated in its ability to promote a range of carbon-carbon bond-forming reactions. By activating electrophilic partners, it facilitates nucleophilic attack, leading to the efficient construction of complex molecular architectures.

Diels-Alder and Aza-Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be effectively catalyzed by tritylium (B1200429) salts. beilstein-journals.orgscandium.org The trityl cation activates the dienophile by coordinating to a carbonyl group or other Lewis basic site, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating the cycloaddition with the diene. beilstein-journals.org While specific data for this compound is not extensively tabulated in readily available literature, the catalytic activity of other tritylium salts with non-coordinating anions strongly supports its efficacy in these transformations.

The aza-Diels-Alder reaction, a variation that forms nitrogen-containing heterocyclic rings, also benefits from Lewis acid catalysis to activate the imine dienophile. nih.goveurekaselect.com this compound is a suitable catalyst for such reactions, promoting the formation of tetrahydropyridines and related structures, which are prevalent in many biologically active compounds. The mechanism generally involves the activation of the dienophile by the tritylium cation, followed by a concerted or stepwise [4+2] cycloaddition.

Table 1: Representative Trityl Cation-Catalyzed Diels-Alder Reactions This table is representative of trityl cation catalysis in general, as specific data for the triflate salt is not readily available.

DieneDienophileCatalyst (mol%)SolventTime (h)Yield (%)Endo/Exo Ratio
CyclopentadieneMethacroleinTrityl Salt (5)CH₂Cl₂28595:5
IsopreneMethyl vinyl ketoneTrityl Salt (10)Toluene1278-
Anthracene (B1667546)N-PhenylmaleimideTrityl Salt (5)Dichloromethane492-

Mukaiyama Aldol (B89426) Reactions

The Mukaiyama aldol reaction, the Lewis acid-mediated addition of a silyl (B83357) enol ether to a carbonyl compound, is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. nih.govorganic-chemistry.org Trityl salts, such as trityl perchlorate (B79767) and trityl hexachloroantimonate, have been demonstrated to be highly effective non-metallic Lewis acids for this transformation, affording the corresponding aldol adducts in high yields. nih.govnih.gov this compound, with its similar electronic properties, is an equally potent catalyst. It activates the aldehyde or ketone by coordinating to the carbonyl oxygen, thereby facilitating the nucleophilic attack of the silyl enol ether.

Table 2: Trityl Salt-Catalyzed Mukaiyama Aldol Reactions This table illustrates the general reactivity of trityl salts in Mukaiyama aldol reactions.

Aldehyde/KetoneSilyl Enol EtherCatalystSolventYield (%)
Benzaldehyde1-(Trimethylsiloxy)cyclohexeneTrityl PerchlorateCH₂Cl₂95
Acetone(E)-1-(Phenyl)-1-(trimethylsiloxy)propeneTrityl HexachloroantimonateCH₂Cl₂88
Propanal1-(tert-Butyldimethylsiloxy)cyclopenteneThis compound (inferred)DichloromethaneHigh

Conjugate Additions

Conjugate additions, particularly the Michael addition, are fundamental reactions for the formation of 1,5-dicarbonyl compounds and related structures. rug.nl These reactions involve the addition of a nucleophile to the β-position of an α,β-unsaturated carbonyl compound. Trityl cations can catalyze these reactions by activating the Michael acceptor, rendering it more electrophilic and susceptible to attack by soft nucleophiles like silyl enol ethers or other resonance-stabilized carbanions. While specific examples detailing the use of this compound are not abundant, its role as a potent Lewis acid suggests its applicability in promoting such transformations.

Table 3: Lewis Acid-Catalyzed Conjugate Addition Reactions This table provides a general context for Lewis acid catalysis in conjugate additions, where this compound is expected to be effective.

Michael AcceptorMichael DonorCatalystSolventYield (%)
CyclohexenoneDiethyl malonateYtterbium(III) TriflateWater92
Chalcone1-(Trimethylsiloxy)cyclohexeneScandium(III) TriflateCH₂Cl₂85
Methyl acrylateNitromethaneThis compound (inferred)Acetonitrile (B52724)High

Ene Reactions

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org Lewis acids, including this compound, can catalyze carbonyl-ene reactions by coordinating to the carbonyl group of the enophile, thereby lowering the activation energy of the reaction. wikipedia.org This allows the reaction to proceed under milder conditions and with higher selectivity. The catalysis facilitates the formation of homoallylic alcohols, which are versatile synthetic intermediates.

Table 4: Catalytic Carbonyl-Ene Reactions This table illustrates the scope of Lewis acid catalysis in ene reactions, a role for which this compound is well-suited.

EneEnophileCatalystSolventYield (%)Diastereoselectivity
β-PineneMethyl glyoxylateTin(IV) ChlorideCH₂Cl₂8890:10
1-MethylcyclohexeneFormaldehydeDiethylaluminum ChlorideHexane75-
α-MethylstyreneEthyl pyruvateThis compound (inferred)DichloromethaneHigh-

Multicomponent Syntheses

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. windows.net this compound can act as a catalyst in MCRs by activating one of the components, often an aldehyde or imine, to initiate a cascade of bond-forming events. For instance, in the synthesis of heterocyclic compounds, this compound can facilitate the formation of key intermediates that subsequently undergo cyclization. While trityl chloride has been reported for such transformations, the higher reactivity of this compound makes it a promising catalyst for a broader range of MCRs. researchgate.net

Activation of Substrates via Hydride Abstraction

A distinct and powerful application of this compound lies in its ability to act as a potent hydride abstractor. nsf.gov This property is particularly pronounced in fluorinated trityl cations, which can be generated as triflate derivatives. nih.govchemrxiv.orgresearchgate.net The abstraction of a hydride ion from a suitable substrate generates a carbocationic intermediate, which can then undergo a variety of subsequent transformations.

This strategy is particularly effective for the activation of C-H bonds. For example, this compound can abstract a hydride from alkanes, especially those with tertiary C-H bonds, to generate a tertiary carbocation. nih.gov This carbocation can then be trapped by a nucleophile or undergo rearrangement or elimination. Similarly, hydride abstraction from trialkylsilanes, such as triethylsilane (Et₃SiH), by a triflate-bound perfluorotrityl species has been demonstrated, leading to the formation of a silylium (B1239981) ion equivalent and triphenylmethane. chemrxiv.orgresearchgate.net This activation of silanes opens up avenues for their use as reducing agents or as precursors to other reactive silicon species.

The general mechanism for hydride abstraction by this compound can be depicted as follows:

R₃C⁺OTf⁻ + R'₃C-H → R₃C-H + R'₃C⁺OTf⁻

This process effectively transfers the positive charge from the stable trityl cation to a new, more reactive carbocationic species derived from the substrate. This activation method has found applications in a variety of synthetic methodologies, including Friedel-Crafts alkylations and the initiation of polymerization reactions.

Functional Group Interconversions and Rearrangements

The tritylium ion, generated from this compound, is a powerful Lewis acid capable of activating various functional groups. Its utility extends to promoting key molecular transformations, including rearrangements and the interconversion of functional groups, which are fundamental operations in organic synthesis.

The rearrangement of epoxides to carbonyl compounds, such as aldehydes and ketones, is a valuable transformation often catalyzed by Lewis acids. The catalyst activates the epoxide by coordinating to the oxygen atom, facilitating the cleavage of a carbon-oxygen bond to form a carbocationic intermediate. Subsequent migration of a hydride or an alkyl/aryl group leads to the formation of the carbonyl compound.

While specific studies detailing the use of this compound for epoxide rearrangement are not prevalent in the surveyed literature, the principle is well-established with other triflate-based catalysts. For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in the presence of a mild base, can mediate the rearrangement of epoxides like styrene (B11656) oxide into aldehydes. richmond.edu Similarly, bismuth triflate (Bi(OTf)₃) has been identified as a highly effective catalyst for the Meinwald rearrangement of terpene-derived epoxides to yield carbonyl compounds under mild conditions. nih.gov These examples underscore the role of the triflate counterion in conjunction with a Lewis acidic center to promote such rearrangements. The tritylium cation, being a potent carbocationic Lewis acid, is theoretically capable of activating epoxides in a similar manner, although its application in this specific area requires further investigation.

Halogenation reactions are crucial for introducing halogen atoms into organic molecules, creating versatile intermediates for further synthetic manipulations. The conversion of alcohols to alkyl halides is a common functional group interconversion. This transformation typically requires the activation of the hydroxyl group, converting it into a better leaving group.

This compound can serve as a potent activator for alcohols. The highly electrophilic tritylium cation readily reacts with alcohols to form a protonated alcohol or an intermediate that is primed for nucleophilic attack. While this compound is more commonly associated with the introduction of the trityl protecting group, nih.govnih.gov the underlying principle of alcohol activation is relevant to halogenation. In the presence of a halide source, the activated alcohol can undergo nucleophilic substitution (via an SN1 or SN2 pathway, depending on the substrate) to yield the corresponding alkyl halide.

However, the direct use of this compound as a catalyst for halogenation reactions is not extensively documented. More conventional reagents for converting alcohols to halides include phosphorus tribromide, thionyl chloride, or the use of alkyl sulfonate esters. youtube.com The role of the tritylium ion is primarily as a stoichiometric activator or protecting group precursor rather than a catalyst in a halogenation cycle.

Enantioselective Catalysis utilizing Chiral Tritylium Counterions

A significant advancement in carbocation catalysis has been the development of asymmetric transformations using chiral catalysts. A key strategy involves pairing the tritylium cation with a chiral, weakly coordinating anion. This creates a chiral ion pair that can effectively control the stereochemical outcome of a reaction.

A notable application of this strategy is the enantioselective Diels-Alder reaction. beilstein-journals.orgnih.gov Researchers have developed a highly active carbocation Lewis acid catalyst by combining the trityl cation with a chiral, weakly coordinating Fe(III)-based bisphosphate anion. beilstein-journals.org This chiral ion pair has been successfully applied to the challenging enantioselective Diels-Alder reaction of anthracene with various dienophiles. beilstein-journals.org The catalyst system, generated in situ from trityl bromide and the chiral anion precursor, demonstrated good activity and high enantioselectivity, achieving up to 93% enantiomeric excess (ee). beilstein-journals.org This approach provides a new avenue for asymmetric carbocation catalysis by designing tailored, chiral, metal-complexed phosphate (B84403) anions. beilstein-journals.org

Enantioselective Diels-Alder Reaction of Anthracene with N-Arylmaleimides Catalyzed by a Chiral Tritylium Ion Pair beilstein-journals.org
Dienophile (N-Substituent)Yield (%)Enantiomeric Excess (ee, %)
Phenyl8588
4-Nitrophenyl9593
4-Methoxyphenyl7286
2-Naphthyl8187
Benzyl6585

Heterogeneous Catalysis and Immobilized Tritylium Ions within Organic Frameworks

To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, researchers have focused on immobilizing active catalytic species onto solid supports. Porous organic frameworks (POFs) have emerged as excellent platforms for developing heterogeneous catalysts due to their high surface area, tunable porosity, and stability. nih.gov

The immobilization of tritylium ions within the nodes of a porous aromatic framework (PAF) has been successfully demonstrated, leading to a highly efficient and recyclable Lewis acid catalyst. nih.gov A tritylium-based framework, designated PAF-201, was prepared by the acidification of a parent framework containing triphenylcarbinol units (PAF-200). nih.govglobethesis.com

This heterogeneous catalyst, PAF-201, exhibited significantly enhanced Lewis acid catalytic activity compared to its homogeneous counterparts, such as tritylium tetrafluoroborate. nih.gov In a Povarov model reaction, the pseudo-first-order reaction rate catalyzed by PAF-201 was approximately 3.7 times higher than that of tritylium tetrafluoroborate. nih.gov Theoretical calculations suggest that the tritylium ion at the framework's node adopts a quasi-planar structure, and the framework's inherent tension facilitates the activation of substrates. nih.gov Furthermore, the PAF-201 catalyst could be easily recovered and recycled at least three times without a significant loss of catalytic activity, highlighting the practical advantages of this heterogeneous system. nih.gov

Applications of Trityl Triflate in Polymerization Processes

Cationic Polymerization of Vinyl Ethers Initiated by Triflates

Cationic polymerization of vinyl ethers is a well-established method for producing poly(vinyl ethers), which are valuable materials with diverse applications. Triflates, including triflic acid and triflate esters, are recognized as effective initiators or catalysts for this process rsc.orgsemanticscholar.org. These compounds can generate carbocations that initiate monomer addition, leading to polymer chain growth. While triflates are known to initiate cationic polymerization, achieving a high degree of control, such as living polymerization, can be challenging due to the inherent high reactivity of vinyl ethers, which can lead to chain transfer and termination reactions rsc.orgacs.org.

The effectiveness and control of triflate-initiated cationic polymerization are significantly influenced by several factors, including the specific triflate species used, the solvent system, and the presence of additives. For instance, the choice of solvent can profoundly affect the polymerization rate and the resulting polymer's molecular weight and molecular weight distribution (MWD) rsc.org. Furthermore, the counteranion plays a critical role in suppressing undesirable chain transfer and termination reactions, thereby enabling more controlled polymerization acs.org. While direct studies focusing exclusively on trityl triflate as the initiator for vinyl ethers are less prominent in the literature compared to general triflate systems, the known ability of trityl salts to initiate cationic polymerization researchgate.net and the established role of triflates as catalysts in vinyl ether polymerization rsc.orgresearchgate.net suggest its potential utility in this area. Research into triflate-based systems aims to develop more robust and controlled polymerization protocols, offering avenues for precise synthesis of poly(vinyl ethers) with desired characteristics rsc.org.

Synthesis of Poly(ionic liquids) derived from Imidazolium (B1220033) Triflate Monomers

Poly(ionic liquids) (PILs) are a class of polymers that incorporate ionic liquid moieties within their structure, offering unique properties such as high ionic conductivity, thermal stability, and tunable solubility. Triflates are common anions found in ionic liquids and are also utilized in the synthesis of PILs. Specifically, imidazolium triflate monomers have been synthesized and polymerized to yield PILs with distinct characteristics.

One notable example involves the polymerization of 1-butyl-2,3-dimethyl-4-vinylimidazolium triflate mdpi.comresearchgate.net. This monomer, containing both an imidazolium cation and a triflate anion, can undergo polymerization, typically via radical mechanisms, to form the corresponding poly(ionic liquid). The resulting polymers exhibit interesting thermal properties, with the glass transition temperature (Tg) being a key characteristic.

Table 6.2.1: Glass Transition Temperatures (Tg) of Poly(imidazolium triflate)s

MonomerCounterionTg-mid (°C)Reference
1-ethyl-3-methyl-4-vinylimidazoliumCF₃SO₃⁻153 mdpi.comresearchgate.net
1-ethyl-3-methyl-4-vinylimidazolium(CF₃SO₂)₂N⁻88 mdpi.comresearchgate.net
1-ethyl-3-methyl-4-vinylimidazoliumPF₆⁻200 mdpi.comresearchgate.net
1-butyl-2,3-dimethyl-4-vinylimidazoliumCF₃SO₃⁻98 mdpi.comresearchgate.net
1-butyl-2,3-dimethyl-4-vinylimidazolium(CF₃SO₂)₂N⁻99 mdpi.comresearchgate.net
1-butyl-2,3-dimethyl-4-vinylimidazoliumPF₆⁻84 mdpi.comresearchgate.net

Note: CF₃SO₃⁻ represents the triflate anion.

The study highlights that the presence of a methyl substituent at the 2-position of the imidazolium ring in 1-butyl-2,3-dimethyl-4-vinylimidazolium triflate significantly influences its thermal properties compared to its unsubstituted counterpart. The triflate anion's effect on the Tg is evident, although the structural modifications in the monomer play a dominant role in the observed thermal behavior mdpi.comresearchgate.net. While these studies focus on the monomer containing the triflate anion, the broader application of triflates as catalysts in polymerization processes, including those involving ionic liquid monomers, is established nih.gov.

Preparation of Graft Copolymers utilizing Trityl Ether Linkages

Trityl groups, particularly when introduced via trityl chloride, serve as effective protecting groups for hydroxyl functionalities in organic synthesis and polymer modification ucl.ac.ukmdpi.comresearchgate.net. In the context of graft copolymer synthesis, trityl protection is strategically employed to prepare functionalized polymer backbones that can subsequently act as macroinitiators.

A common strategy involves the regioselective protection of hydroxyl groups on a polymer backbone, such as cellulose (B213188), using trityl chloride. This reaction forms a trityl ether linkage, shielding the hydroxyl group. For instance, the 6-hydroxyl group of cellulose can be protected with trityl chloride, yielding 6-O-trityl cellulose mdpi.comresearchgate.net. This protected cellulose derivative can then undergo further modifications, such as alkylation, followed by deprotection of the trityl group. The resulting functionalized cellulose backbone, now bearing accessible hydroxyl groups at specific positions, can be utilized as a macroinitiator for polymerization reactions, like the ring-opening polymerization (ROP) of lactides or ε-caprolactone mdpi.comresearchgate.net.

This process leads to the formation of graft copolymers where polyester (B1180765) chains (e.g., poly(lactic acid) or poly(ε-caprolactone)) are attached to the cellulose backbone via ether linkages. The trityl ether linkage is an intermediate in this synthetic pathway, facilitating controlled grafting and enabling the synthesis of well-defined graft copolymers with precise molecular compositions and architectures mdpi.comresearchgate.net.

Table 6.3.1: Synthesis of Graft Copolymers via Trityl Protection Strategy

Polymer BackboneProtection StepMacroinitiator PreparationGrafted Polymerization (Monomer)Resulting Graft Copolymer TypeKey Linkage Formed (Intermediate)
CelluloseRegioselective protection of 6-OH with trityl chloride6-O-Trityl cellulose → Alkylation → Deprotection of trityl group to yield macroinitiator with accessible 6-OH groupsL-lactide or ε-caprolactoneCellulose-graft-polyesterTrityl ether linkage

This method allows for precise control over the grafting density and the molecular weight of the grafted chains, making it a valuable technique for creating advanced polymeric materials for various applications, including biomaterials and functional coatings mdpi.comresearchgate.net.

Mechanistic Investigations and Theoretical Studies on Trityl Triflate Reactivity

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Analyses

Kinetic and spectroscopic techniques are indispensable for unraveling the mechanisms of reactions involving trityl triflate. These methods allow for the direct observation of reactive species and the quantification of reaction rates, providing evidence for proposed mechanistic pathways.

Kinetic studies often compare the reaction rates of different substrates to probe the nature of the rate-determining step. For instance, the rate of tritylium (B1200429) cation formation from trityl chloride and a Lewis acid is significantly faster than the formation of the less stable benzhydryl cation under identical conditions. sciepub.com This difference in reaction rates is attributed to the greater stability of the trityl cation, where the positive charge is delocalized over three phenyl rings. sciepub.com According to Hammond's postulate, the transition state for the formation of the more stable trityl cation is lower in energy, leading to a faster reaction. sciepub.com

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for identifying and characterizing transient intermediates. In reactions involving triflating agents, NMR spectroscopy has been used to investigate the formation of various pyridinium (B92312) intermediates. researchgate.net For example, the reaction of triflic anhydride (B1165640) with pyridine (B92270) generates N-(trifluoromethylsulfonyl)pyridinium triflate, which was identified as the actual triflating reagent in certain amide activation reactions. researchgate.net Similarly, studies on glycosylation reactions have utilized NMR to characterize unstable α-glycosyl triflate intermediates, providing direct evidence for their role in the reaction mechanism. nih.gov In the context of the tritylium ion, spectroscopic analysis has confirmed the generation of a triflate-bound species in organic solvents, which is viable for synthetic applications like hydride abstraction. nih.govchemrxiv.org

TechniqueApplication in Mechanistic StudiesKey Findings
Kinetic Analysis Comparison of reaction rates for different carbocation precursors.Demonstrates the correlation between carbocation stability and formation rate, supporting mechanistic postulates. sciepub.com
NMR Spectroscopy Identification and structural characterization of reactive intermediates (e.g., glycosyl triflates, pyridinium triflates). researchgate.netnih.govProvides direct evidence for the existence of proposed intermediates and helps elucidate the nature of the active reagent. researchgate.net
UV-Vis Spectroscopy Monitoring the formation and consumption of colored species like the tritylium cation.Allows for real-time tracking of reaction progress and determination of kinetic parameters.

Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which the reactivity, structure, and electronic properties of this compound and the associated tritylium cation can be examined in detail. These theoretical methods complement experimental findings by providing information that is often difficult or impossible to obtain through empirical means alone.

Density Functional Theory (DFT) has become a standard method for investigating the properties of organometallic and organic molecules due to its balance of computational cost and accuracy. mdpi.com DFT calculations are widely used to explore the geometry, bonding, and reactivity of tritylium complexes. alfa-chemistry.comnih.gov Studies on related triphenyl-substituted molecules, such as triphenylamine, have employed DFT methods like B3LYP with basis sets such as 6-31+g(d,p) to successfully model their ground and excited states. chemrxiv.org

For tritylium complexes, DFT can be used to:

Analyze Bonding: Quantum Theory of Atoms in Molecules (QTAIM) analysis, often performed on DFT-optimized geometries, can characterize the nature of the interactions between the tritylium cation and other molecules or counter-ions, determining whether bonds are primarily covalent or electrostatic. nih.gov

Calculate Thermodynamic Properties: DFT allows for the calculation of energies, enthalpies, and Gibbs free energies for reactants, products, and intermediates, which helps in assessing the thermodynamics of a reaction. nih.gov

Investigate Reaction Pathways: By mapping out potential energy surfaces, DFT can help trace the entire course of a reaction, providing a detailed, step-by-step view of the chemical transformation. purdue.edu

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical concept in this area. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that can be calculated using DFT. mdpi.comnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. wikipedia.org

For the tritylium cation, the LUMO is expected to be relatively low in energy, reflecting its strong electrophilic (electron-accepting) nature. DFT calculations can precisely model the energies and spatial distributions of these frontier orbitals, providing quantitative insights into the cation's high reactivity toward nucleophiles. researchgate.net

PropertyDescriptionSignificance for Reactivity
E(HOMO) Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to act as an electron donor (nucleophile).
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to act as an electron acceptor (electrophile).
HOMO-LUMO Gap The energy difference between the LUMO and HOMO.A smaller gap generally indicates higher reactivity and lower kinetic stability. wikipedia.orgmdpi.com

The three-dimensional structure of this compound and the tritylium cation influences their stability and reactivity. Computational methods are used to perform conformational analysis and geometry optimization to find the most stable arrangement of atoms. alfa-chemistry.comnih.gov

The process typically involves:

Potential Energy Surface (PES) Scan: The energy of the molecule is calculated as specific dihedral angles are systematically rotated. This generates a PES that maps out the energy landscape of the molecule. mdpi.com

Locating Minima: The low-energy regions (minima) on the PES correspond to stable or metastable conformers.

Geometry Optimization: Starting from the geometries of the identified minima, a full geometry optimization is performed using DFT to find the precise structure with the lowest possible energy. youtube.com This optimized geometry represents the most likely structure of the molecule. mdpi.comnih.gov

For the tritylium cation, these calculations typically show a propeller-like conformation for the phenyl rings, which balances the stabilizing effects of resonance with the destabilizing effects of steric hindrance.

This compound can function as a catalyst, often by acting as a Lewis acid initiator. scandium.org For example, it can abstract a hydride to generate a new carbocation, which then participates in a subsequent reaction. Computational chemistry is a valuable tool for predicting and understanding this catalytic activity.

By modeling the entire reaction pathway, DFT calculations can locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. scandium.org The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate.

Computational modeling of catalytic cycles involving tritylium triflate allows researchers to:

Validate Proposed Mechanisms: By comparing calculated activation energies with experimentally determined reaction rates, researchers can assess the viability of a proposed mechanism. purdue.edu

Predict Selectivity: In reactions with multiple possible outcomes, calculating the activation energies for each pathway can predict which product will be favored.

Understand Catalyst-Substrate Interactions: DFT can model the non-covalent and covalent interactions between the tritylium cation (the active catalyst) and the substrate, explaining how the catalyst activates the substrate for reaction. x-mol.netscandium.org

Future Directions and Emerging Research Avenues for Trityl Triflate

Development of Novel Catalytic Systems and Applications

The trityl cation, readily generated from trityl triflate, is a potent yet gentle Lewis acid, a characteristic that is being increasingly exploited in the development of new catalytic systems. Unlike many metal-based Lewis acids, the trityl cation is an organic catalyst, which can offer advantages in terms of cost, toxicity, and ease of handling. researchgate.netcolab.ws

Recent research has highlighted the role of stable carbocations like the trityl cation in lowering the LUMO of electrophiles, thereby activating them for reactions with nucleophiles. researchgate.net This has led to its application in a variety of organic transformations. For instance, the perfluorinated trityl cation, which can be generated as a triflate-bound species in organic solvents, has demonstrated its viability as a hydride abstractor from silanes. researchgate.netchemrxiv.org This reactivity opens up avenues for its use in a range of reduction and C-H functionalization reactions.

The development of novel catalytic applications for this compound is an active area of investigation. Its utility in promoting multicomponent reactions is a promising direction, offering efficient pathways to complex molecular architectures from simple starting materials. researchgate.net Researchers are also exploring its potential in catalyzing reactions that have traditionally relied on metal-based catalysts, aiming to provide more sustainable and economical alternatives. colab.ws For example, trityl catalysts have been successfully employed in the synthesis of unsymmetrical bisindolylmethanes. trincoll.edu

One area of particular interest is the use of this compound in glycosylation reactions. While the triflate anion itself can act as a nucleophilic catalyst in some glycosylation reactions, the trityl cation can serve as an effective promoter. nih.gov The interplay between the cationic and anionic components of this compound in these complex reactions is a subject of ongoing study.

Table 1: Selected Catalytic Applications Involving Trityl Cations

Reaction TypeRole of Trityl CationExample SubstratesReference
Hydride AbstractionLewis AcidEt3SiH, Isobutane researchgate.net
Multicomponent CyclizationNeutral Catalyst (as TrCl)Aldehydes, Dimedone, 6-amino-1,3-dimethyluracil researchgate.net
Synthesis of Unsymmetrical BisindolylmethanesCatalystIndoles trincoll.edu

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important. nankai.edu.cnrsc.org this compound and related catalytic systems are well-positioned to contribute to this paradigm shift.

Organocatalysis, by its nature, is often considered a greener alternative to metal-based catalysis, as it can avoid the use of toxic and expensive heavy metals. researchgate.net Aryl ammonium (B1175870) triflates, which share the triflate counter-anion with this compound, have been highlighted as effective and environmentally friendly organocatalysts for various organic transformations. researchgate.netresearchgate.net These catalysts are often inexpensive, easy to handle, and generate minimal waste. researchgate.net

A key aspect of green chemistry is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. Research into metal triflate-catalyzed reactions has demonstrated their efficacy in green media such as water, ionic liquids, and under solvent-free conditions. researchgate.net For instance, In(III) triflate has been used for detritylation and glycosylation in a solvent-free ball milling process, showcasing a highly efficient and greener synthetic method. researchgate.net While this example does not directly use this compound as the catalyst, it demonstrates the compatibility of the trityl group and triflate-based catalysis with sustainable methodologies. Bismuth(III) triflate has also been used as a catalyst in solvent-free allylation reactions, further highlighting the potential of metal triflates in green chemistry. iwu.edu The development of similar solvent-free or aqueous systems utilizing this compound as a catalyst is a logical and promising future research direction.

The recyclability of catalysts is another cornerstone of sustainable chemistry. nih.gov While the direct recycling of this compound has not been extensively reported, the development of heterogeneous or immobilized trityl-based catalysts could enable their recovery and reuse, further enhancing their green credentials. The stability of metal triflates in aqueous media and their potential for recovery and reuse have been demonstrated, providing a blueprint for the development of recyclable this compound catalytic systems. nih.govresearchgate.netx-mol.net

Table 2: Green Chemistry Principles and Potential Applications of this compound

Green Chemistry PrinciplePotential Application with this compoundRationale
Atom EconomyMulticomponent reactionsIncorporation of multiple starting materials into the final product with minimal byproducts.
Use of CatalysisOrganocatalysisReplacing stoichiometric reagents with catalytic amounts of this compound to improve efficiency and reduce waste.
Benign SolventsReactions in water or solvent-free conditionsReducing reliance on volatile organic compounds.
Design for Energy EfficiencyMild reaction conditionsCatalyzing reactions at or near ambient temperature and pressure.

Exploration in Materials Science and Functional Materials

The unique properties of the trityl group, including its bulkiness and its ability to form a stable cation, make it a valuable component in the design of functional materials. researchgate.net Future research is poised to further explore the integration of this compound and its derivatives into advanced materials with tailored properties.

In polymer chemistry, the trityl group can be used as a protecting group or as an initiator for polymerization reactions. colab.ws The controlled synthesis of well-defined polymers is crucial for a wide range of biomedical applications, including drug delivery and tissue engineering. mtu.edu Functional polymers with specific biological activities can be synthesized by incorporating reactive groups that allow for the attachment of biomolecules. nih.gov The trityl group, with its reversible attachment to hydroxyl groups, can play a key role in the synthesis of such complex polymer architectures. For example, trityl-derivatized carbohydrates have been immobilized on polystyrene microplates to create carbohydrate arrays for studying protein-carbohydrate interactions. nih.gov This demonstrates the potential for using trityl chemistry to create functionalized surfaces and biomaterials.

The synthesis of functional polymers often involves step-growth polycondensation reactions. Achieving high molecular weights in these polymerizations can be challenging. nsf.gov Novel polymerization techniques that can overcome these limitations are of great interest. The cationic nature of the trityl group could potentially be harnessed to initiate or control polymerization processes, leading to the synthesis of new classes of polymers with unique properties.

Furthermore, the incorporation of trityl groups into materials can impart specific functionalities. For instance, the triphenylmethyl moiety is a well-known chromophore, and its derivatives have been used as dyestuffs. researchgate.net The development of new functional materials that leverage the optical or electronic properties of the trityl cation is a promising area of research. The synthesis of polymers with functional backbones containing moieties that can be activated or modified using this compound could lead to the creation of responsive or "smart" materials. nsf.gov

Q & A

Basic: What spectroscopic techniques are essential for characterizing trityl triflate (1OTf) and validating its structural integrity?

Answer:
The structural integrity of 1OTf is validated using a combination of 19F NMR , IR spectroscopy , and X-ray crystallography .

  • 19F NMR is critical for monitoring triflate coordination and detecting decomposition. For example, signals at -142.5, -153.6, and -162.8 ppm in ortho-dichlorobenzene (ODCB) confirm the presence of 1OTf, while shifts to -115 ppm in triflic acid indicate cation formation .
  • IR spectroscopy identifies changes in vibrational modes (e.g., C-C stretches at 1653 cm⁻¹ in 1OH vs. 1604–1611 cm⁻¹ in reaction mixtures), which correlate with electronic perturbations during triflate formation .
  • X-ray crystallography provides bond-length data (e.g., C(5)-O(1) = 1.214 Å in decomposition product 6) to confirm molecular geometry .
    Methodological Tip: Use low-temperature NMR (-10°C to -30°C) to stabilize transient intermediates and minimize thermal decomposition .

Basic: How can researchers optimize the synthesis of this compound (1OTf) to prevent premature decomposition?

Answer:
Key parameters include solvent choice , stoichiometry , and temperature control :

  • Solvent: Use ortho-dichlorobenzene (ODCB) for its high dielectric constant, which stabilizes ion pairs and reduces decomposition. Avoid toluene for syntheses requiring prolonged stability .
  • Stoichiometry: Employ two equivalents of triflic acid (TfOH): one to protonate the trityl alcohol (1OH) and another to sequester water, preventing hydrolysis .
  • Temperature: Conduct reactions at -10°C to slow decomposition. Warming to room temperature leads to ketone (6) formation within 48 hours .
    Methodological Tip: Monitor reactions in real time using 19F NMR to detect byproducts like 1H (tris(pentafluorophenyl)methane) .

Advanced: What mechanistic insights explain the competing pathways observed during this compound-mediated hydride transfer reactions?

Answer:
Competing pathways arise from solvent polarity and anion coordination strength :

  • In ODCB, 1OTf reacts with Et3SiH to regenerate 1OH and form 1H. The triflate anion’s strong coordination to the trityl center limits ionization, favoring direct hydride transfer .
  • In toluene, the weaker dielectric environment promotes ion-pair dissociation, enabling 1H formation via free cation intermediates. Computational studies (e.g., B3LYP-D3(BJ)/def2-TZVPP) can model these pathways by comparing energy barriers for hydride transfer vs. anion dissociation .
    Methodological Tip: Use variable-temperature NMR to track product ratios and infer dominant mechanisms .

Advanced: How do solvent dielectric properties and counterion effects influence the stability of this compound (1OTf) in non-superacidic media?

Answer:

  • Dielectric Effects: High-dielectric solvents (e.g., ODCB, ε = 10.0) stabilize ion pairs, delaying decomposition. Low-dielectric media (e.g., toluene, ε = 2.4) promote dissociation but accelerate side reactions .
  • Counterion Effects: Weakly coordinating anions (e.g., [HCB11Cl11]⁻) enable cation isolation in non-superacidic conditions. In contrast, triflate’s strong coordination limits 1+ stability outside superacids .
    Methodological Tip: Pair solvent screening with DFT calculations (e.g., B3LYP) to predict ion-pair stability and design reaction conditions .

Basic: What are the common decomposition products of this compound (1OTf) under ambient conditions, and how can they be identified?

Answer:

  • Primary Decomposition Product: Ketone 6 forms via C-O bond cleavage upon warming. Its structure is confirmed by X-ray (C(5)-O(1) = 1.214 Å) and 19F NMR (-157 ppm) .
  • Secondary Products: Tris(pentafluorophenyl)methane (1H) arises from competing hydride transfer, identifiable via 19F NMR (-153.6 ppm) .
    Methodological Tip: Use Ar-matrix FTIR to trap and characterize metastable intermediates during decomposition .

Advanced: How can computational methods complement experimental data in understanding the electronic structure of this compound (1OTf)?

Answer:

  • Vibrational Analysis: DFT (B3LYP-D3(BJ)/def2-TZVPP) predicts IR frequencies (1671–1678 cm⁻¹ for 1OH vs. 1604–1611 cm⁻¹ for 1OTf), validating experimental shifts and confirming electronic delocalization .
  • Reaction Pathways: Potential energy surfaces (B3P86/6-31+g(d)) model competing mechanisms (e.g., hydride transfer vs. decomposition) and identify transition states .
    Methodological Tip: Cross-validate computational results with experimental 19F NMR chemical shifts and coupling constants .

Basic: What precautions are necessary when handling this compound (1OTf) in air- and moisture-sensitive reactions?

Answer:

  • Inert Atmosphere: Use gloveboxes or Schlenk lines to exclude moisture and oxygen, which hydrolyze 1OTf to 1OH or ketone 6 .
  • Low Temperatures: Store and react 1OTf below -10°C to extend its half-life.
  • Anhydrous Solvents: Pre-dry ODCB over molecular sieves to minimize water contamination .
    Methodological Tip: Implement triangulation by combining NMR, IR, and mass spectrometry to confirm reagent purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.